molecular formula C22H20N4OS2 B2848218 3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-33-0

3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Katalognummer: B2848218
CAS-Nummer: 1115285-33-0
Molekulargewicht: 420.55
InChI-Schlüssel: HNAORQBGSBNTAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C22H20N4OS2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core, an oxadiazole moiety, and various substituents that may influence its biological activity. The molecular formula is C₁₈H₁₈N₄O₂S₂, and its molecular weight is approximately 398.49 g/mol.

Structural Formula

C18H18N4O2S2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}_{2}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds containing pyridazine and oxadiazole moieties. For example:

  • Study 1: A compound with a similar structure demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL.
  • Study 2: Another derivative showed antifungal activity against Candida albicans, with an MIC of 16 µg/mL.

Anticancer Activity

Research has also highlighted the potential anticancer properties of pyridazine derivatives:

  • Case Study: A study published in the Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives for their cytotoxic effects on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 50 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-725
A54930
HeLa20

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented. For instance:

  • Study 3: A derivative showed inhibition of nitric oxide production in RAW264.7 macrophages, indicating anti-inflammatory activity. The compound reduced NO levels by 45% at a concentration of 50 µM.

The mechanisms through which these compounds exert their biological effects often involve the modulation of specific signaling pathways:

  • Inhibition of Enzymes: Some derivatives inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammation pathways.
  • Induction of Apoptosis: Certain studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases.

Comparative Study on Biological Activities

A comparative study was conducted to evaluate the biological activities of several pyridazine derivatives, including our compound. The following table summarizes the findings:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AMIC: 32 µg/mLIC50: 15 µMInhibition: 40%
3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine MIC: TBDIC50: TBDInhibition: TBD
Compound BMIC: 16 µg/mLIC50: 20 µMInhibition: 35%

Safety Profile and Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that related compounds exhibit low toxicity in vitro with no significant cytotoxic effects on normal human cell lines at concentrations below 100 µM.

Eigenschaften

IUPAC Name

5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-3-15-4-6-16(7-5-15)19-12-13-21(25-24-19)29-14-20-23-22(26-27-20)17-8-10-18(28-2)11-9-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAORQBGSBNTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.